3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including pyrazole, piperidine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the construction of the isoxazole ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Construction of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can be achieved through the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the piperidine and isoxazole rings.
N-(1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl)isoxazole-4-carboxamide: A closely related compound with similar biological activity.
Uniqueness
The presence of multiple heterocyclic rings enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3,5-Dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C15H20N4O2 and its structural features include:
- Oxazole ring : A five-membered heterocyclic compound.
- Piperidine moiety : A six-membered nitrogen-containing ring.
- Pyrazole derivative : Contributes to the biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10.38 | |
U-937 (Leukemia) | 8.2 | |
PANC-1 (Pancreatic Cancer) | 12.1 |
These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression.
- Induction of Apoptosis : Flow cytometry assays suggest that these compounds promote apoptosis in a dose-dependent manner, potentially via mitochondrial pathways .
- Molecular Docking Studies : These studies indicate strong interactions with target proteins, which may enhance the efficacy against specific cancers .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have also been investigated for their anti-inflammatory and antimicrobial activities. For example:
Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. This suggests potential for use in combination therapies to improve outcomes in resistant cancer types.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-9-8-13(18-17-9)20-6-4-12(5-7-20)16-15(21)14-10(2)19-22-11(14)3/h8,12H,4-7H2,1-3H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUKLADKPOAMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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